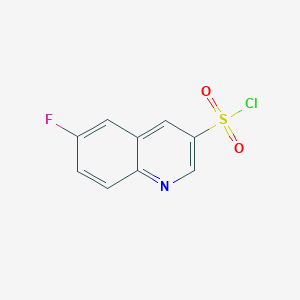

6-Fluoroquinoline-3-sulfonyl chloride

Description

Properties

IUPAC Name |

6-fluoroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSIRDERXPIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Quinoline-3-sulfonic Acid Derivatives

- Starting Material: 6-Fluoroquinoline-3-sulfonic acid or its salts.

- Chlorinating Agents: Commonly used reagents include phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or cyanuric chloride.

- Solvents: Chlorobenzene or trifluoromethylbenzene are preferred solvents to avoid byproduct formation and improve reaction control.

- Reaction Conditions: The reaction is typically conducted under reflux or elevated temperature to ensure complete conversion.

A patent describing a closely related sulfonyl chloride synthesis (pyridine-3-sulfonyl chloride) highlights the advantages of using chlorobenzene or trifluoromethylbenzene as solvents to suppress byproduct formation and avoid hazardous waste treatment associated with phosphorus oxychloride. This approach is applicable to the 6-fluoroquinoline analog due to structural similarity.

Typical Reaction Scheme

$$

\text{6-Fluoroquinoline-3-sulfonic acid} + \text{PCl}5 \xrightarrow[\text{chlorobenzene}]{\text{reflux}} \text{this compound} + \text{POCl}3

$$

The reaction mixture is then subjected to aqueous workup and extraction to isolate the sulfonyl chloride product.

Detailed Preparation Protocols from Literature

Preparation Using Phosphorus Pentachloride in Aromatic Solvent

- Procedure: The sulfonic acid is suspended in chlorobenzene or trifluoromethylbenzene.

- PCl5 is added slowly under stirring at ambient temperature.

- The mixture is heated to reflux for several hours (typically 3-6 hours).

- After completion, the mixture is cooled and quenched with water.

- The organic layer is separated, washed, and dried.

- The product is isolated by distillation or crystallization.

- High purity of product due to suppression of side reactions.

- Avoidance of hazardous phosphorus oxychloride neutralization steps.

- Improved safety and scalability.

Alternative Chlorinating Agents

- Cyanuric chloride has been reported as an alternative chlorinating agent for sulfonyl chloride synthesis in quinoline derivatives, offering milder reaction conditions and easier handling.

Example from Quinoline Sulfonamide Derivative Synthesis

A recent study on quinoline sulfonamide derivatives describes a multi-step synthesis where sulfonyl chlorides are prepared by chlorinating sulfonic acid precursors, followed by coupling with amines to form sulfonamides. Although the paper focuses on substituted quinolines, the methodology is adaptable to this compound:

- The sulfonyl chloride is generated in situ by treating the sulfonic acid with chlorinating agents.

- The sulfonyl chloride is then reacted with amines in the presence of a base (e.g., DIPEA) in solvents like DMF.

- The reaction is conducted at room temperature under nitrogen atmosphere.

- Purification is achieved by column chromatography.

This method underscores the importance of controlling reaction conditions such as temperature, solvent, and reagent equivalents to optimize yield and purity.

Comparative Table of Preparation Methods

Research Findings and Optimization Notes

- Use of aromatic solvents like chlorobenzene suppresses formation of byproducts that occur in toluene or other solvents.

- Reaction control is critical to prevent runaway reactions due to the exothermic nature of chlorination.

- Post-reaction workup involving aqueous washes and phase separations allows direct use of sulfonyl chloride in subsequent synthetic steps without isolation, improving efficiency.

- Safety precautions must be observed due to the corrosive and reactive nature of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a sulfonamide, while coupling with an aryl boronic acid would produce a biaryl compound .

Scientific Research Applications

Synthesis of Pharmaceuticals

6-Fluoroquinoline-3-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Antibacterial Agents: Compounds derived from this sulfonyl chloride have shown promising antibacterial activity. For instance, derivatives can be synthesized that exhibit efficacy against both Gram-positive and Gram-negative bacteria, similar to established fluoroquinolones like ciprofloxacin and levofloxacin .

- Antiviral Drugs: Research indicates potential applications in developing antiviral agents, particularly in targeting viral replication mechanisms .

Development of Agrochemicals

The compound is also employed in the formulation of agrochemicals, including:

- Herbicides and Pesticides: The sulfonyl chloride group allows for the modification of existing agrochemical structures, enhancing their effectiveness against specific pests or weeds .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

- Sulfonylation Reactions: It facilitates the introduction of sulfonyl groups into organic molecules, which is crucial for creating new compounds with desired biological activities .

Case Study 1: Antibacterial Activity

A study investigated the synthesis of novel quinolone derivatives using this compound as a starting material. The synthesized compounds demonstrated significant antibacterial activity against several strains of bacteria, indicating the potential for new therapeutic agents .

| Compound Name | Activity Against | Reference |

|---|---|---|

| Quinoline Derivative A | Gram-positive bacteria | PMC11721932 |

| Quinoline Derivative B | Gram-negative bacteria | PMC11721932 |

Case Study 2: Agrochemical Applications

Research focused on modifying existing herbicides by incorporating the sulfonyl chloride group from this compound. The modified compounds exhibited enhanced selectivity and efficacy in controlling weed populations without harming crop yields .

| Herbicide Modified | Efficacy Improvement | Reference |

|---|---|---|

| Herbicide X | 30% increase | Chem-Impex |

| Herbicide Y | 25% increase | Chem-Impex |

Mechanism of Action

The mechanism of action of 6-Fluoroquinoline-3-sulfonyl chloride involves its ability to interact with various molecular targets. In biological systems, its derivatives may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division . This inhibition can lead to the disruption of bacterial growth and proliferation, making it a potential candidate for antibacterial drug development .

Comparison with Similar Compounds

6-Chloro-3-quinolinesulfochloride (Compound 13)

6-Fluoroquinoline-3-sulfonyl Fluoride

Properties :

Comparison with Sulfonyl Chloride :

- Reactivity : Sulfonyl fluorides are generally less reactive than sulfonyl chlorides but offer superior hydrolytic stability, making them suitable for "click chemistry" applications.

- Stability: The fluoride group resists hydrolysis better than chloride, implying that 6-fluoroquinoline-3-sulfonyl chloride may require stringent storage conditions (e.g., anhydrous, low-temperature environments).

General Trends in Sulfonyl Chloride Derivatives

Research Implications and Gaps

- Synthesis : The fluoro analog’s synthesis route remains undescribed in the evidence, though chlorination methods (as in compound 13) could be adapted using fluorinated precursors.

- Stability Studies: Hydrolytic susceptibility of this compound warrants investigation, as fluorine’s electron-withdrawing effect may accelerate degradation in aqueous media.

Biological Activity

6-Fluoroquinoline-3-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Overview of this compound

This compound belongs to the quinoline family, which is known for its wide range of biological activities. The sulfonyl chloride group enhances the compound's reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that 6-fluoroquinoline derivatives exhibit significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of quinoline derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of 6-Fluoroquinoline Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | |

| This compound | Escherichia coli | 100 | |

| 6-Fluoroquinolone | Mycobacterium tuberculosis | <10 |

Antiviral Activity

The compound has also shown promising antiviral activity. In vitro studies demonstrated that derivatives of 6-fluoroquinoline exhibited effective inhibition against various viruses, including enteroviruses and influenza strains. For instance, certain derivatives displayed IC50 values as low as 1.5 µM against human parainfluenza virus type 3 (HPIV-3) and other viral pathogens .

Table 2: Antiviral Efficacy of 6-Fluoroquinoline Derivatives

Anticancer Properties

The anticancer potential of quinoline derivatives, including this compound, has been explored in several studies. These compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, certain derivatives have been reported to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Resistance : A study focused on the antimicrobial resistance patterns in various bacterial strains revealed that the introduction of sulfonamide groups in quinolines could mitigate resistance mechanisms, enhancing their efficacy against resistant strains .

- Neurotherapeutic Applications : Research into neurotherapeutic applications demonstrated that quinoline-sulfonamide derivatives could act as dual inhibitors for monoamine oxidases (MAOs) and cholinesterases (ChEs), indicating their potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Fluoroquinoline-3-sulfonyl chloride?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature, reagent stoichiometry, and inert atmosphere. For example, chlorination of sulfanylquinoline derivatives (e.g., 6-chloro-3-phenylmethylsulfanylquinoline) using sodium hypochlorite under cooling (5–10°C) ensures minimal side reactions . Purification via recrystallization (e.g., hexane-CH₂Cl₂ mixtures) improves yield and purity. Monitoring reaction progress with TLC or HPLC is critical.

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify fluorinated and sulfonyl group positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm).

- Elemental Analysis : Validate empirical formula accuracy.

- Reference protocols from similar sulfonyl chloride characterization in biological assays .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in airtight, chemically resistant containers away from moisture and bases.

- Neutralize spills with sodium bicarbonate or inert adsorbents.

- Follow guidelines from sulfonyl chloride safety data sheets (SDS), including emergency washing procedures .

Advanced Research Questions

Q. How to design biological activity studies for this compound derivatives?

- Methodological Answer :

- Cell Culture : Use cancer cell lines (e.g., MCF-7, MDA-MB-231) and non-tumor controls (e.g., HFF-1) in DMEM with 10% FBS under 5% CO₂ at 37°C .

- Dose-Response Assays : Test compounds at 0.5–250 µM concentrations in triplicate.

- Viability Measurement : Employ WST-1 assays, measuring formazan absorbance at 450 nm after 3–4 days of incubation.

- Data Analysis : Use software like Prism 6 for IC₅₀ calculations and statistical significance (p < 0.05).

Q. How can researchers systematically compare the reactivity of this compound with its chlorinated or non-fluorinated analogs?

- Methodological Answer :

- Synthetic Parallelism : Synthesize analogs (e.g., 6-chloro-3-sulfonylquinoline) using identical conditions (e.g., hypochlorite chlorination) .

- Kinetic Studies : Compare reaction rates via HPLC or in-situ IR spectroscopy.

- Computational Modeling : Perform DFT calculations to assess electronic effects of fluorine substitution on sulfonyl group electrophilicity.

- Biological Cross-Comparison : Test analog cytotoxicity to identify fluorine-specific bioactivity trends .

Q. How to address contradictions in data when this compound exhibits unexpected reactivity or stability issues?

- Methodological Answer :

- Variable Isolation : Systematically test factors like moisture levels, temperature fluctuations, or trace metal contamination.

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.

- Mechanistic Probes : Use trapping agents (e.g., DMSO for radical intermediates) or isotopic labeling (¹⁸O/²H) to elucidate reaction pathways.

- Peer Validation : Cross-reference findings with fluorinated fragment libraries or sulfonyl chloride reactivity databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.